molecular formula C16H28N4O2 B2356879 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide CAS No. 1311781-02-8

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide

Cat. No. B2356879
CAS RN: 1311781-02-8
M. Wt: 308.426
InChI Key: KADXTVMWUGOAKF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide, also known as CTAP, is a potent and selective antagonist for the mu-opioid receptor. It has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide acts as a competitive antagonist for the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to have a higher binding affinity for the mu-opioid receptor than other opioid antagonists such as naloxone and naltrexone.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide blocks the activation of the mu-opioid receptor by endogenous and exogenous opioids, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. Physiologically, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to block the analgesic and rewarding effects of opioids, indicating that the mu-opioid receptor is involved in these processes.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in lab experiments is its high selectivity and potency for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in various physiological and pathological processes. However, the main limitation of using N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in scientific research. One direction is to investigate the role of the mu-opioid receptor in other physiological and pathological processes such as inflammation and immune function. Another direction is to develop more potent and selective antagonists for the mu-opioid receptor, which could lead to the development of new treatments for opioid addiction and other disorders. Finally, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide could be used in combination with other drugs to investigate their interactions with the mu-opioid receptor and their potential therapeutic effects.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide can be synthesized using a multi-step procedure. The first step involves the synthesis of 1-cyano-1-cyclopropane carboxylic acid, which is then converted to N-(1-cyano-1-cyclopropylethyl)amide. The second step involves the synthesis of 4-(2-ethoxyethyl)piperazine, which is then coupled with the N-(1-cyano-1-cyclopropylethyl)amide to yield N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide. The purity of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide can be determined using high-performance liquid chromatography (HPLC) and its structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes such as pain, addiction, depression, and anxiety. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to block the analgesic effects of opioids, indicating that the mu-opioid receptor is involved in pain relief. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has also been shown to block the rewarding effects of opioids, indicating that the mu-opioid receptor is involved in addiction. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been used to investigate the role of the mu-opioid receptor in depression and anxiety, as these disorders are often comorbid with opioid addiction.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-3-22-11-10-19-6-8-20(9-7-19)12-15(21)18-16(2,13-17)14-4-5-14/h14H,3-12H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADXTVMWUGOAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide

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